molecular formula C6H6O2 B13592063 Furan, 2-(2R)-oxiranyl- CAS No. 828915-75-9

Furan, 2-(2R)-oxiranyl-

Cat. No.: B13592063
CAS No.: 828915-75-9
M. Wt: 110.11 g/mol
InChI Key: SLPZDKCYRLRLED-ZCFIWIBFSA-N
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Description

Furan, 2-(2R)-oxiranyl- is a heterocyclic organic compound characterized by a furan ring fused with an oxirane (epoxide) ring. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity. Furans are known for their aromaticity and stability, while oxiranes are highly reactive due to the strained three-membered ring. The combination of these two moieties in Furan, 2-(2R)-oxiranyl- makes it an interesting subject of study in organic chemistry and various applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 2-(2R)-oxiranyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the silver-catalyzed reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol. This reaction proceeds through the initial ring opening of the epoxide to form an alkynyl alcohol, which then cyclizes to yield the desired furan derivative .

Industrial Production Methods

Industrial production of Furan, 2-(2R)-oxiranyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Furan, 2-(2R)-oxiranyl- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dicarboxylic acid, while reduction can produce 2-(2R)-oxiranyl-1,4-butanediol.

Scientific Research Applications

Furan, 2-(2R)-oxiranyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Furan derivatives have shown potential as antimicrobial and anticancer agents, and Furan, 2-(2R)-oxiranyl- is being investigated for similar applications.

    Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties

Mechanism of Action

The mechanism by which Furan, 2-(2R)-oxiranyl- exerts its effects involves the interaction of its reactive oxirane ring with various molecular targets. The strained three-membered ring is prone to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, from chemical synthesis to biological assays. The furan ring’s aromaticity also contributes to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The sulfur analog of furan, known for its aromaticity and stability.

    Selenophene: The selenium analog of furan, with similar chemical properties.

    Tellurophene: The tellurium analog of furan, less common but of interest in specialized applications.

    Benzofuran: Furan with a fused benzene ring, used in various chemical and pharmaceutical applications.

    Dibenzofuran: A compound class similar to dibenzo dioxins, with applications in materials science

Uniqueness

Furan, 2-(2R)-oxiranyl- is unique due to the presence of both a furan and an oxirane ring in its structure. This combination imparts distinct reactivity and stability, making it a versatile compound in both research and industrial applications. Its ability to undergo a wide range of chemical reactions and its potential in various fields of study highlight its importance in modern science.

Properties

CAS No.

828915-75-9

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

2-[(2R)-oxiran-2-yl]furan

InChI

InChI=1S/C6H6O2/c1-2-5(7-3-1)6-4-8-6/h1-3,6H,4H2/t6-/m1/s1

InChI Key

SLPZDKCYRLRLED-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC=CO2

Canonical SMILES

C1C(O1)C2=CC=CO2

Origin of Product

United States

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